molecular formula C21H20O3 B1360799 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene CAS No. 898757-47-6

9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene

Cat. No.: B1360799
CAS No.: 898757-47-6
M. Wt: 320.4 g/mol
InChI Key: ZVZNVQRYUYDQKR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene typically involves the reaction of anthracene with a propionyl derivative containing a 1,3-dioxane ring. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene undergoes various chemical reactions, including:

Scientific Research Applications

9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-anthracen-9-yl-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c22-19(10-11-20-23-12-5-13-24-20)21-17-8-3-1-6-15(17)14-16-7-2-4-9-18(16)21/h1-4,6-9,14,20H,5,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZNVQRYUYDQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646079
Record name 1-(Anthracen-9-yl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-47-6
Record name 1-(Anthracen-9-yl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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